1-Chloro-2-methylpropene
Overview
Description
1-Chloro-2-methylpropene, also known as isocrotyl chloride, is an organic compound with the molecular formula C₄H₇Cl. It is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom attached to a propene backbone, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
1-Chloro-2-methylpropene, also known as Isocrotyl chloride , is a chemical compound that primarily targets the respiratory system . It is an organochlorine compound , and its primary role is to undergo reactions that lead to the formation of other compounds.
Mode of Action
The mode of action of this compound involves a process called hydroboration . In this process, the compound forms an adduct, which then undergoes oxidation to form isobutyraldehyde .
Biochemical Pathways
The biochemical pathway of this compound involves the formation of cysteine and N-acetylcysteine conjugates of 3-chloro-2-methylpropenoic acid as the major metabolites . This process involves various steps, including cytochrome P-450-catalyzed aliphatic hydroxylation, which is stereoselective . The subsequent conjugation reactions of sulfur nucleophiles with haloenoic carbonyl compounds show that both (E)- and (Z)-3-chloro-2-methylpropenals react rapidly with N-acetylcysteine .
Pharmacokinetics
It is known that the compound undergoes hydroboration to form an adduct, which then undergoes oxidation to form isobutyraldehyde
Result of Action
The result of the action of this compound is the formation of isobutyraldehyde . This compound is formed when the adduct produced by the hydroboration of this compound undergoes oxidation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is classified as a flammable liquid , suggesting that its stability and efficacy could be affected by temperature and the presence of ignition sources. , indicating that its action could potentially have environmental implications.
Biochemical Analysis
Biochemical Properties
1-Chloro-2-methylpropene undergoes hydroboration to form an adduct, which on oxidation forms isobutyraldehyde . This suggests that it can participate in biochemical reactions involving enzymes that catalyze hydroboration and oxidation processes. The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
It is known that the compound can cause tissue necrosis in a number of organs, including the small and large intestine, thymus, and spleen . This indicates that this compound can have significant impacts on cell function.
Molecular Mechanism
It is known to undergo hydroboration to form an adduct, which on oxidation forms isobutyraldehyde . This suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
This compound has been tested for carcinogenicity in animal models. It produced squamous-cell carcinomas of the preputial gland in male mice and squamous-cell carcinomas of the forestomach in animals of each sex . This suggests that the effects of this compound can vary with different dosages, with potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is known to undergo hydroboration to form an adduct, which on oxidation forms isobutyraldehyde . This suggests that it is involved in metabolic pathways involving these reactions. The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are not specified in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylpropene can be synthesized through several methods. One common method involves the chlorination of isobutene. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl₃) at elevated temperatures. The reaction proceeds as follows:
(CH₃)₂C=CH₂ + Cl₂ → (CH₃)₂C=CHCl + HCl
Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of isobutene in a continuous flow reactor. The process involves the controlled addition of chlorine gas to isobutene, followed by separation and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methylpropene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Addition Reactions: The double bond in this compound can participate in addition reactions with reagents like hydrogen bromide (HBr) or water (H₂O).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Hydroboration-Oxidation: this compound undergoes hydroboration followed by oxidation to form isobutyraldehyde.
Halogenation: The addition of halogens such as bromine (Br₂) to the double bond results in the formation of dihalogenated products.
Major Products Formed:
Isobutyraldehyde: Formed through hydroboration-oxidation.
Dihalogenated Compounds: Formed through halogenation reactions.
Scientific Research Applications
1-Chloro-2-methylpropene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of specialty polymers and resins.
Material Science: It is employed in the development of advanced materials with specific properties.
Comparison with Similar Compounds
1-Chloro-2-methylpropane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
2-Chloro-2-methylpropane: Contains a chlorine atom on a tertiary carbon, leading to different reactivity patterns.
3-Chloro-2-methylpropene: Similar in structure but with the chlorine atom on a different carbon, affecting its chemical behavior.
Uniqueness: 1-Chloro-2-methylpropene is unique due to the presence of both a chlorine atom and a double bond, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-chloro-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-4(2)3-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISWUFGPUHDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
Record name | DIMETHYLVINYL CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020520 | |
Record name | 2,2-Dimethylvinyl chloride | |
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Molecular Weight |
90.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylvinyl chloride is a clear dark yellow to pale orange liquid. (NTP, 1992), Colorless, highly volatile liquid; [HSDB] Dark yellow to pale orange liquid; [CAMEO] Very faintly yellow-brown liquid; [MSDSonline] | |
Record name | DIMETHYLVINYL CHLORIDE | |
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Record name | 1-Chloro-2-methyl-1-propene | |
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Boiling Point |
154 °F at 760 mmHg (NTP, 1992), 68 °C | |
Record name | DIMETHYLVINYL CHLORIDE | |
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Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Flash Point |
30 °F (NTP, 1992), -1 °C | |
Record name | DIMETHYLVINYL CHLORIDE | |
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Record name | 1-Chloro-2-methyl-1-propene | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform, In water, 1000 mg/L at 25 °C | |
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Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Density |
0.9186 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9186 g/cu cm at 20 °C | |
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Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Vapor Pressure |
172.4 mmHg at 77.9 °F ; 265.3 mmHg at 97 °F (NTP, 1992), 212.0 [mmHg], 158.4 mm Hg at 25 °C | |
Record name | DIMETHYLVINYL CHLORIDE | |
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Record name | 1-Chloro-2-methyl-1-propene | |
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Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Impurities |
1-Chloro-2-methylpropene is available commercially at a purity of at least 98%. 3-Chloro-2-methylpropene has been reported as an impurity. | |
Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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Color/Form |
Clear, colorless to brown liquid at room temperature, Liquid | |
CAS No. |
513-37-1 | |
Record name | DIMETHYLVINYL CHLORIDE | |
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Record name | 1-Propene, 1-chloro-2-methyl- | |
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Record name | 1-Chloro-2-methyl-1-propene | |
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Record name | 1-chloro-2-methylpropene | |
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Record name | 1-CHLORO-2-METHYL-1-PROPENE | |
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